5-(4-METHYLPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE
Overview
Description
5-(4-METHYLPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHYLPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the aromatic or heterocyclic rings .
Scientific Research Applications
5-(4-METHYLPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
Thiophene Derivatives: Compounds like thiophene, furan, and pyrrole, which vary by the heteroatom in the ring.
Uniqueness
5-(4-METHYLPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-methylphenyl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-13-4-6-14(7-5-13)17-11-16(22-25-17)19(24)21-18-8-9-20-23(18)12-15-3-2-10-26-15/h2-11H,12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBRUJCSBHHSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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